2-(2,4-dichlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and nitrophenyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 5-hydroxy-2-nitrobenzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with comparable properties.
2-Ethylhexyl (2,4-dichlorophenoxy)acetate: Used in environmental testing and research.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of dichlorophenoxy and nitrophenyl groups, which confer distinct reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C15H11Cl2N3O5 |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl2N3O5/c16-10-1-4-14(12(17)6-10)25-8-15(22)19-18-7-9-5-11(21)2-3-13(9)20(23)24/h1-7,21H,8H2,(H,19,22)/b18-7+ |
InChI Key |
MEZJKYKJEDAPPD-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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